molecular formula C16H12N2O2 B3864506 N'-(1-naphthylmethylene)-2-furohydrazide CAS No. 5549-11-1

N'-(1-naphthylmethylene)-2-furohydrazide

Cat. No.: B3864506
CAS No.: 5549-11-1
M. Wt: 264.28 g/mol
InChI Key: ROLSLRAWIZQQPN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-naphthylmethylene)-2-furohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthyl group attached to a methylene bridge, which is further connected to a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-naphthylmethylene)-2-furohydrazide typically involves the condensation reaction between 1-naphthaldehyde and 2-furohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(1-naphthylmethylene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(1-naphthylmethylene)-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(1-naphthylmethylene)-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(1-naphthylmethylene)-2-furohydrazide involves its ability to form stable complexes with metal ions. This property is leveraged in various applications, such as sensing and catalysis. The compound can interact with biological targets through hydrogen bonding and π-π interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-naphthylmethylene)-2-furohydrazide is unique due to its specific combination of a naphthyl group and a furohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(15-9-4-10-20-15)18-17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSLRAWIZQQPN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416499
Record name AC1NSIOM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-11-1
Record name AC1NSIOM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-naphthylmethylene)-2-furohydrazide
Reactant of Route 2
N'-(1-naphthylmethylene)-2-furohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(1-naphthylmethylene)-2-furohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(1-naphthylmethylene)-2-furohydrazide
Reactant of Route 5
N'-(1-naphthylmethylene)-2-furohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(1-naphthylmethylene)-2-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.